4-Phenylimidazole

Catalog No.
S572452
CAS No.
670-95-1
M.F
C9H8N2
M. Wt
144.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylimidazole

CAS Number

670-95-1

Product Name

4-Phenylimidazole

IUPAC Name

5-phenyl-1H-imidazole

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H,(H,10,11)

InChI Key

XHLKOHSAWQPOFO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=CN2

Synonyms

5-Phenyl-1H-imidazole; 4(5)-Phenylimidazole; 4-Phenyl-1H-imidazole; 5-Phenylimidazole; NSC 195337;

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CN2

Protein-Ligand Interactions:

  • Researchers utilize 4-phenylimidazole as a probe to study interactions between proteins and ligands, particularly in the context of cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and other essential biological processes. Studies have employed 4-phenylimidazole to investigate the binding of these enzymes to various ligands, providing insights into their function and potential for drug development. []

Enzyme Inhibition and Structural Studies:

  • 4-phenylimidazole exhibits inhibitory properties towards certain enzymes, including indoleamine 2,3-dioxygenase (IDO). This enzyme is involved in the immune system's regulation. Studies have explored the use of 4-phenylimidazole as a model inhibitor to understand the enzyme's active site and potential therapeutic strategies for targeting IDO in various diseases. []
  • Additionally, 4-phenylimidazole serves as a valuable tool in structural studies of enzymes. It can bind to the heme group, a prosthetic group essential for the function of many enzymes, allowing researchers to crystallize and analyze their structure for a deeper understanding of their mechanisms. []

Metal Complexation:

  • 4-phenylimidazole demonstrates the ability to form complexes with various metal ions, including copper and cobalt. These complexes hold potential applications in diverse fields, such as catalysis, materials science, and medicinal chemistry. Research efforts are underway to explore the potential uses of these metal-phenylimidazole complexes in various scientific endeavors. []

4-Phenylimidazole (also known as 5-phenyl-1H-imidazole) is an organic compound belonging to the class of phenylimidazoles. These are heterocyclic compounds containing a five-membered imidazole ring fused to a benzene ring []. 4-Phenylimidazole is a white to pale brown crystalline powder [].

The origin of 4-phenylimidazole is not naturally occurring, but rather synthesized in a laboratory setting. Its significance lies in its use as a research tool in various scientific fields due to its unique properties [, ].


Molecular Structure Analysis

4-Phenylimidazole has a planar molecular structure consisting of a five-membered imidazole ring directly linked to a benzene ring at the C-4 position. The imidazole ring contains two nitrogen atoms and three carbon atoms, with one of the nitrogens adjacent to the benzene ring. The remaining two carbon atoms in the imidazole ring are each bonded to a hydrogen atom. The benzene ring has the typical six carbon atoms arranged in a hexagonal structure, with each carbon atom bonded to a hydrogen atom [, ].

Key features of the structure include the presence of the aromatic imidazole and benzene rings, which contribute to the stability and unique reactivity of the molecule. The lone pair electrons on the nitrogen atoms in the imidazole ring can participate in hydrogen bonding and coordination with metal ions [].


Chemical Reactions Analysis

Several chemical reactions involving 4-phenylimidazole are relevant to scientific research. Here are some notable examples:

  • Synthesis: There are various methods for synthesizing 4-phenylimidazole. A common approach involves the reaction of benzaldehyde with formamide and ammonium acetate under acidic conditions [].

Balanced chemical equation:

C6H5CHO (benzaldehyde) + CH2NO2 (formamide) + NH4OAc (ammonium acetate) -> C9H8N2 (4-phenylimidazole) + H2O (water) + HOAc (acetic acid)

  • Complexation

    4-Phenylimidazole can act as a ligand, forming coordination complexes with metals like copper and cobalt. These complexes are of interest in studies of catalysis and material science [].

  • Protein-ligand interactions

    4-Phenylimidazole has been used to investigate protein-ligand interactions in enzymes such as cytochrome P450 from thermoacidophilic organisms.


Physical And Chemical Properties Analysis

  • Melting point: 222-224 °C []
  • Boiling point: >300 °C (decomposes) []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) []
  • Stability: Stable under normal storage conditions []

The specific mechanism of action of 4-phenylimidazole depends on the context of its use. In its role as a ligand, it can interact with metal centers in enzymes or complexes, potentially affecting their activity or structure []. When used as a research tool to study protein-ligand interactions, it can provide insights into how proteins bind to small molecules.

XLogP3

1.7

Related CAS

40864-48-0 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 210 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

670-95-1

Wikipedia

4-phenyl-1H-imidazole

Dates

Modify: 2023-08-15

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